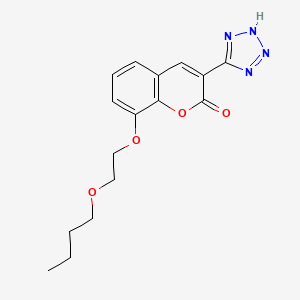
2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)- is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2H-1-Benzopyran-2-one, 8-(2-butoxyethoxy)-3-(1H-tetrazol-5-yl)-, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is part of a larger class of benzopyran compounds known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
Antimicrobial Activity
Research indicates that benzopyran derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzopyran compounds demonstrate significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .
Table 1: Antimicrobial Activity of Benzopyran Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2H-1-Benzopyran-2-one | Staphylococcus aureus | 10 µg/mL |
| 2H-1-Benzopyran-2-one | Bacillus subtilis | 15 µg/mL |
| 2H-1-Benzopyran-2-one | Escherichia coli | Non-inhibitory |
Anticancer Activity
Benzopyran derivatives have also been evaluated for their anticancer properties. Some studies highlight their cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
| PC3 | 20 | Reactive oxygen species generation |
Case Study 1: Antimicrobial Efficacy
A study conducted by Kakkar et al. evaluated the antimicrobial efficacy of various benzopyran derivatives, including the compound . The results indicated that while the compound had moderate activity against certain fungi, it was less effective against a broader range of bacterial strains .
Case Study 2: Anticancer Properties
In another investigation, the anticancer potential of the compound was tested on human cancer cell lines. The results demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value indicating effective growth inhibition. The study suggested that the compound's mechanism involved modulation of apoptosis-related proteins .
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promising biological activity, safety evaluations are crucial. Reports suggest that high doses may lead to adverse effects such as liver toxicity and hematological changes in animal models .
Table 3: Toxicological Findings
| Endpoint | Observed Effect | Dose (mg/kg bw/day) |
|---|---|---|
| Liver Enzyme Levels | Increased | ≥891 |
| Red Blood Cell Count | Decreased | ≥891 |
| Histopathological Changes | Liver and spleen alterations | ≥1270 |
Eigenschaften
CAS-Nummer |
80916-84-3 |
|---|---|
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
8-(2-butoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O4/c1-2-3-7-22-8-9-23-13-6-4-5-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h4-6,10H,2-3,7-9H2,1H3,(H,17,18,19,20) |
InChI-Schlüssel |
NDMDPBULLVEFAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















